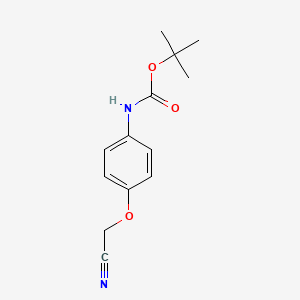
4,4-Difluorocycloheptane-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorocycloheptane-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C7H11ClF2O2S It is known for its unique structure, which includes a cycloheptane ring substituted with two fluorine atoms and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4,4-difluorocycloheptane with chlorosulfonic acid under controlled conditions . This reaction proceeds through the formation of an intermediate sulfonic acid, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 4,4-difluorocycloheptane-1-sulfonyl chloride may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluorocycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl fluorides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride is used in anhydrous ether solvents to reduce the sulfonyl chloride group.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Wissenschaftliche Forschungsanwendungen
4,4-Difluorocycloheptane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 4,4-difluorocycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfonyl thiol derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluorocyclohexane-1-sulfonyl chloride: Similar structure but with a six-membered ring instead of a seven-membered ring.
4,4-Dimethylcycloheptane-1-sulfonyl chloride: Similar structure but with methyl groups instead of fluorine atoms.
Cycloheptane-1-sulfonyl chloride: Lacks the fluorine substituents.
Uniqueness
4,4-Difluorocycloheptane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group on a seven-membered ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science .
Eigenschaften
Molekularformel |
C7H11ClF2O2S |
|---|---|
Molekulargewicht |
232.68 g/mol |
IUPAC-Name |
4,4-difluorocycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)6-2-1-4-7(9,10)5-3-6/h6H,1-5H2 |
InChI-Schlüssel |
ITENWVFUIURXHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC(C1)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
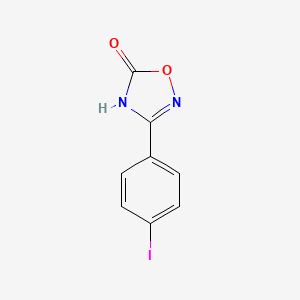
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
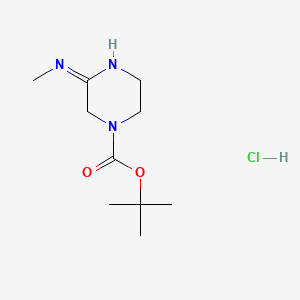

![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
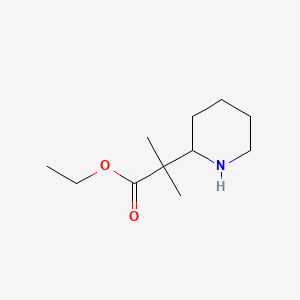
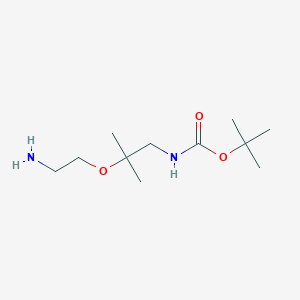
![3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride](/img/structure/B13497821.png)
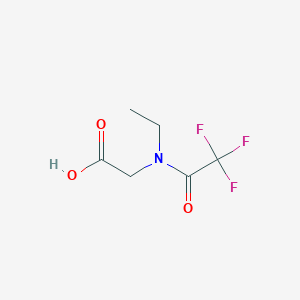
![tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)
![(4-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13497836.png)
